molecular formula C8H4O3<br>C6H4(CO)2O<br>C8H4O3 B115101 Phthalic anhydride CAS No. 85-44-9

Phthalic anhydride

Cat. No.: B115101
CAS No.: 85-44-9
M. Wt: 148.11 g/mol
InChI Key: LGRFSURHDFAFJT-UHFFFAOYSA-N
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Description

Phthalic anhydride is an organic compound with the formula C₆H₄(CO)₂O. It is the anhydride of phthalic acid and is a principal commercial form of phthalic acid. This white solid is an important industrial chemical, especially for the large-scale production of plasticizers for plastics . This compound was the first anhydride of a dicarboxylic acid to be used commercially .

Mechanism of Action

Target of Action

Phthalic anhydride is a white crystalline compound primarily used in the production of phthalate plasticizers . It is highly reactive with water and alcohols . The primary targets of this compound are the respiratory system, skin, and eyes . It can cause irritation and damage to these targets upon contact or inhalation .

Mode of Action

The primary mechanism of action of this compound is its ability to undergo hydrolysis in the presence of water or alcohols, forming phthalic acid . Phthalic acid and its derivatives are known to have a variety of biological effects, including antioxidant and anti-inflammatory properties . Once absorbed into the body, this compound can be metabolized to phthalic acid, which may then undergo further biotransformation to form other metabolites .

Biochemical Pathways

This compound can cause irritation and damage to the respiratory system if inhaled, and skin and eye irritation upon contact . In the degradation of phthalates, phthalic acid is reported to be the intermediate product . The metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated . Metabolic pathways of phthalic acid in anaerobic and aerobic process conditions are different .

Pharmacokinetics

This compound is highly reactive, which makes it useful as an intermediate in the production of various chemicals and polymers . This also means that it can react readily with biological tissues and fluids in the body . Once absorbed into the body, this compound can be metabolized to phthalic acid, which may then undergo further biotransformation to form other metabolites .

Result of Action

This compound is considered to be toxic, particularly if it is inhaled or ingested . Inhaling this compound can cause irritation and damage to the respiratory system, including coughing, wheezing, and shortness of breath . It can also cause skin and eye irritation upon contact .

Action Environment

This compound is highly reactive with water and alcohols . It corrodes metals in the presence of water or moisture . Environmental factors such as the presence of water or alcohols can influence the compound’s action, efficacy, and stability .

Chemical Reactions Analysis

Phthalic anhydride undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to form phthalic acid. This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or potassium dichromate .

Hydrolysis: this compound reacts with water to form phthalic acid. This reaction is exothermic and can be accelerated by acids .

Esterification: this compound reacts with alcohols to form esters. This reaction is commonly used in the production of plasticizers .

Amidation: this compound reacts with amines to form amides. This reaction is used in the synthesis of various pharmaceuticals and dyes .

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, potassium dichromate

    Hydrolysis: Water, acids

    Esterification: Alcohols

    Amidation: Amines

Major Products:

    Phthalic Acid: Formed from oxidation and hydrolysis

    Esters: Formed from esterification

    Amides: Formed from amidation

Scientific Research Applications

Phthalic anhydride has a wide range of applications in scientific research:

Chemistry: this compound is used as a substrate in organic transformations, including two- and multicomponent reactions. It is also used in the synthesis of heterocyclic compounds .

Biology: this compound is used in the preparation of various biological reagents and intermediates .

Medicine: this compound is used in the synthesis of pharmaceuticals, including certain antibiotics and anti-inflammatory drugs .

Industry: this compound is widely used in the production of plasticizers, which are used to make flexible plastics. It is also used in the production of dyes, pigments, and resins .

Comparison with Similar Compounds

Phthalic anhydride is similar to several other compounds, including:

Uniqueness: this compound is unique in its ability to undergo a wide range of chemical reactions, making it a versatile compound in both industrial and research applications. Its ability to form phthalic acid and its derivatives gives it a wide range of biological and chemical properties .

Properties

IUPAC Name

2-benzofuran-1,3-dione
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InChI

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H
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InChI Key

LGRFSURHDFAFJT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2=O
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Molecular Formula

C8H4O3, Array
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DSSTOX Substance ID

DTXSID2021159
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Molecular Weight

148.11 g/mol
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Physical Description

Phthalic anhydride appears as a colorless to white lustrous solid in the form of needles with a mild distinctive odor. Moderately toxic by inhalation or ingestion and a skin irritant. Melting point 64 °F Flash point 305 °F. Forms a corrosive solution when mixed with water. Used in the manufacture of materials such as artificial resins., Dry Powder; Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid (flake) or a clear, colorless, mobile liquid (molten) with a characteristic, acrid odor; [NIOSH], WHITE LUSTROUS CRYSTALS WITH CHARACTERISTIC ODOUR., A colorless to white lustrous solid in the form of needles with a mild distinctive odor., White solid (flake) or a clear, colorless, mobile liquid (molten) with a characteristic, acrid odor.
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Boiling Point

563 °F at 760 mmHg (sublimes) (NTP, 1992), 285.3 °C, Sublimes below the boiling point, 284 °C (sublimes), 563 °F
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Flash Point

305 °F (NTP, 1992), 305 °F (152 °C) (Closed cup), 329 °F (Open cup); 305 °F (Closed cup), 152 °C c.c., 305 °F
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Solubility

Decomposes (NTP, 1992), In water, 6,000 mg/L at 25 °C, In water, 6,200 mg/L at 26 °C; 5,964 mg/L at room temperature, In water, 6,200 to 6,400 mg/L at 20-25 °C, In water, 16,400 mg/L including rapid hydrolysis to phthalic acid, For more Solubility (Complete) data for PHTHALIC ANHYDRIDE (7 total), please visit the HSDB record page., Solubility in water: slow reaction, 0.6%
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Density

1.2 at 275 °F 1.53 at 20 °C (solid) (USCG, 1999) - Denser than water; will sink, 1.20 (molten); 1.53 (flake), 1.53 g/cm³, 1.53 at 68 °F, 1.53 (Flake) 1.20 (Molten)
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Vapor Density

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.6 (Air = 1), Relative vapor density (air = 1): 5.1, 5.1
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Vapor Pressure

0.0002 mmHg at 68 °F ; 0.001 mmHg at 86 °F (NTP, 1992), 0.000517 [mmHg], 5.17X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:, 0.0015 mmHg
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Impurities

The most troublesome impurity is phthalide (1(3)-isobenzofuranone), which is structurally similar to phthalic anhydride., Impure phthalic anhydride may contain small amt of maleic anhydride & traces of naphthoquinone, which might augment irritant action.
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Color/Form

White, lustrous needles, Colorless needles; monoclinic or rhombic prisms, White needles from alcohol and benzene, White solid (flake) or a clear colorless liquid (molten)

CAS No.

85-44-9
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Melting Point

267.4 °F (NTP, 1992), 131.4 °C, 131 °C, 267.4 °F, 267 °F
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Synthesis routes and methods I

Procedure details

As an example, reference is made to the production of phthalic anhydride with acetic acid as solvent. During oxidation of o-xylene as feedstock, phthalic acid and phthalic anhydride are obtained as products in the liquid-phase reactor. Therefore, not only the binary crystallization curves of phthalic acid in acetic acid or phthalic anhydride in acetic acid are used, but also those of the ternary system phthalic acid/phthalic anhydride/in acetic acid. By using the process of the invention, phthalic acid and phthalic anhydride are obtained as pure solid products. The acetic acid obtained as byproduct is recirculated into the reactor as solvent.
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Synthesis routes and methods II

Procedure details

A mixture of 2.32 parts of maleic acid, 2.23 parts of N-phenyl phthalimide and 20 parts of water is heated under sealed conditions for 2 hours at 180° C. The reaction mixture is then allowed to cool to ambient conditions and distilled under vacuum. Maleic anhydride is initially recovered followed by phthalic anhydride and N-phtnyl maleimide. There is obtained a yield of 16% by weight of phthalic anhydride and 14.1% by weight of N-phenylmaleimide.
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Synthesis routes and methods III

Procedure details

A reaction flask was charged with 1.97 g of 4-chlorotetrahydrophthalic anhydride and 0.98 g of activated carbon (DARCO KB-60). 1,2,4-trichlorobenzene (15 mL) was added and the reaction heated to 190° C. Analysis of the reaction mixture showed the formation of 4-chlorophthalic anhydride, with no phthalic anhydride formed at all.
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Synthesis routes and methods IV

Procedure details

Decarboxylation is not always a predictable reaction. For example, A. S. Sultanov, J. Gen. Chem. (USSR) 16 1835 (1946) as abstracted in CA 41:6223(e) discloses that salicylic acid may be decarboxylated by autoclaving the acid in the presence of copper bronze and benzene at 170° C. The acid alone decarboxylates at 205° C., while in the presence of aniline decarboxylation begins at 170° C. In the case of salicylic acid, aniline and copper bronze seem to be equal in catalytic ability. On the other hand, when phthalic acid is heated in aniline at 180° C., decarboxylation does not occur and instead phthalic anhydride is produced. Heating phthalic anhydride with copper bronze in chloroform at 180° C. gave a 22% yield of benzoic acid. Phthalic acid was found to decarboxylate to yield benzoic acid merely by heating in water at 235° C.
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Synthesis routes and methods V

Procedure details

Examples of reactions which can be carried out particularly expediently in the reactors according to the invention are, without this listing being exhaustive: dehydrogenations, for example, of cyclohexylidene-aniline to give diphenylamine and of cyclohexenyl-cyclohexanone to give o-phenylphenol; hydrogenations, for example, of nitrobenzene to give aniline and of phenol to give cyclohexanone; oxidative alcohol dehydrogenations, for example, of 3-methyl-3-buten-1-ol to give 3-methyl-2-buten-1-al; selective oxidations of hydrocarbons, for example, of n-butane to give maleic anhydride, of oxylene to give phthalic anhydride and of propene to give acrolein or acrylic acid and alkylations and halogenations.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phthalic anhydride
Reactant of Route 2
Reactant of Route 2
Phthalic anhydride
Reactant of Route 3
Phthalic anhydride
Reactant of Route 4
Phthalic anhydride
Reactant of Route 5
Phthalic anhydride
Reactant of Route 6
Reactant of Route 6
Phthalic anhydride

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